N-[[4-(3-fluorophenyl)oxan-4-yl]methyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide
Description
N-[[4-(3-fluorophenyl)oxan-4-yl]methyl]-2-methyl-7-oxabicyclo[221]heptane-2-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, an oxane ring, and a bicyclic heptane system
Properties
IUPAC Name |
N-[[4-(3-fluorophenyl)oxan-4-yl]methyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FNO3/c1-19(12-16-5-6-17(19)25-16)18(23)22-13-20(7-9-24-10-8-20)14-3-2-4-15(21)11-14/h2-4,11,16-17H,5-10,12-13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLWTFDIGFAZHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCC1O2)C(=O)NCC3(CCOCC3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(3-fluorophenyl)oxan-4-yl]methyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and a halogenated precursor under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.
Formation of the Bicyclic Heptane System: The bicyclic heptane system can be constructed through a Diels-Alder reaction, involving a diene and a dienophile.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to improve yield and scalability. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(3-fluorophenyl)oxan-4-yl]methyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[[4-(3-fluorophenyl)oxan-4-yl]methyl]-2-methyl-7-oxabicyclo[22
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutics targeting specific biological pathways.
Materials Science: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of N-[[4-(3-fluorophenyl)oxan-4-yl]methyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide
- N-[[4-(3-bromophenyl)oxan-4-yl]methyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide
- N-[[4-(3-methylphenyl)oxan-4-yl]methyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide
Uniqueness
N-[[4-(3-fluorophenyl)oxan-4-yl]methyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
